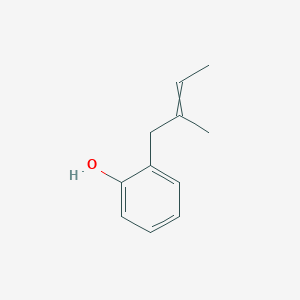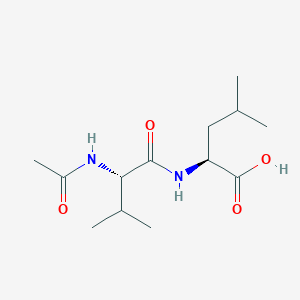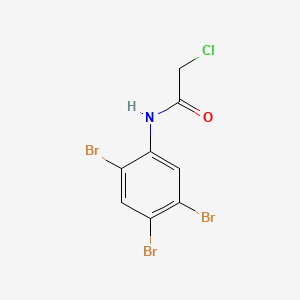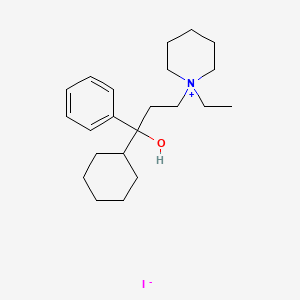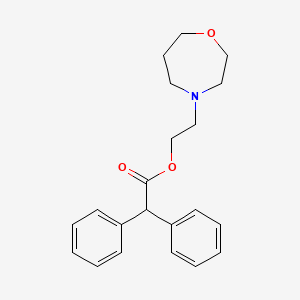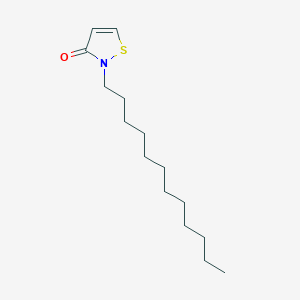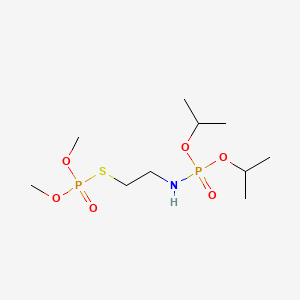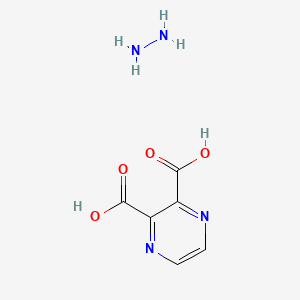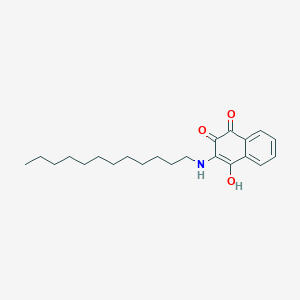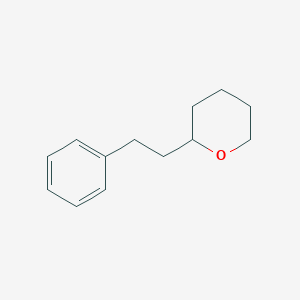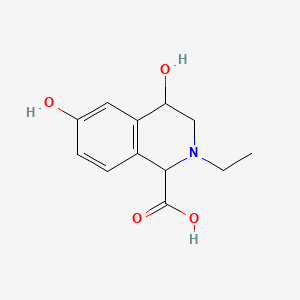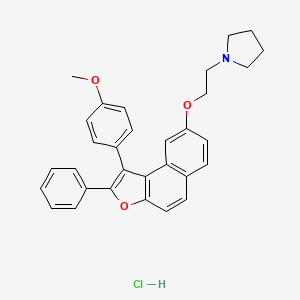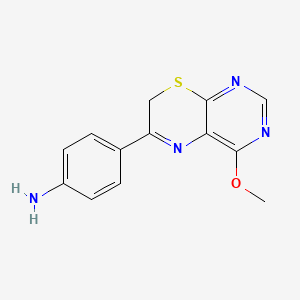
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- is a heterocyclic compound that features a pyrimido-thiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a thiazine derivative, the reaction may proceed through nucleophilic substitution and cyclization steps, often requiring catalysts or specific pH conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-aminophenyl)-4-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-2-amine
- 6-(4-aminophenyl)-4-chloro-7H-pyrimido(4,5-b)(1,4)thiazine
Uniqueness
7H-Pyrimido(4,5-b)(1,4)thiazine, 6-(p-aminophenyl)-4-methoxy- stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development efforts.
Properties
CAS No. |
21576-25-0 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
4-(4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-yl)aniline |
InChI |
InChI=1S/C13H12N4OS/c1-18-12-11-13(16-7-15-12)19-6-10(17-11)8-2-4-9(14)5-3-8/h2-5,7H,6,14H2,1H3 |
InChI Key |
UGKYXFOXLXEOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=N1)SCC(=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


